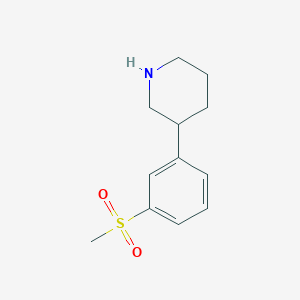

3-(3-(Methylsulfonyl)phenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylsulfonylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVLMAUQHRUFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-(methylsulfonyl)phenyl)piperidine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activity of 3-(3-(methylsulfonyl)phenyl)piperidine. This compound is a key pharmacological scaffold, serving as the parent structure for the dopamine stabilizer OSU-6162. This document consolidates available data to support further research and development efforts involving this and related molecules.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a piperidine ring linked at the 3-position to a phenyl ring, which is in turn substituted with a methylsulfonyl group at its 3-position.

Molecular Formula: C₁₂H₁₇NO₂S[1]

IUPAC Name: this compound

CAS Number: 160777-45-7 (for the (S)-enantiomer)

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

SMILES: CS(=O)(=O)c1cccc(c1)C2CCCNC2[1]

InChI: InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 239.33 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 58.0 Ų | PubChem |

| Exact Mass | 239.09799 g/mol | PubChem |

| Monoisotopic Mass | 239.09799 g/mol | PubChem |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single peer-reviewed publication. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. A common strategy involves the construction of the substituted phenylpiperidine core through methods such as the reduction of a corresponding pyridine precursor or through coupling reactions.

One potential synthetic pathway could involve the following key steps:

-

Synthesis of a protected 3-substituted piperidine: Starting from a suitable protected piperidone, a Grignard reaction with a 3-bromophenylmagnesium bromide derivative could introduce the phenyl ring.

-

Introduction of the methylsulfonyl group: The bromo-substituent on the phenyl ring can be converted to a methylthio group, followed by oxidation to the methylsulfonyl group.

-

Deprotection: Removal of the protecting group on the piperidine nitrogen would yield the final product.

An alternative approach could involve a Suzuki coupling reaction between a piperidine-3-boronic acid derivative and 3-bromophenyl methyl sulfone.

General Experimental Workflow for Synthesis (Hypothetical):

Caption: Hypothetical synthetic workflow for this compound.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on this compound are limited. However, extensive research has been conducted on its N-propylated (S)-enantiomer, OSU-6162, which provides significant insight into the potential biological activity of the parent compound.

OSU-6162 is characterized as a dopamine stabilizer . This activity is attributed to its function as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors .

Mechanism of Action (inferred from OSU-6162):

-

Dopamine D2 Receptor Partial Agonism: In states of dopamine hyperactivity, OSU-6162 acts as a functional antagonist, dampening excessive dopaminergic signaling. Conversely, in states of dopamine hypoactivity, it provides a basal level of receptor stimulation, acting as a functional agonist. This dual action helps to stabilize the dopaminergic system.

-

Serotonin 5-HT2A Receptor Partial Agonism: The interaction with 5-HT2A receptors is also believed to contribute to its overall pharmacological profile, potentially influencing its antipsychotic and anti-Parkinsonian effects observed in animal models.

The parent compound, this compound, as the core pharmacophore, is expected to exhibit a similar, albeit potentially quantitatively different, pharmacological profile. The absence of the N-propyl group may alter its potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Involvement (inferred from OSU-6162):

The primary signaling pathways influenced by this class of compounds are those downstream of the dopamine D2 and serotonin 5-HT2A receptors. These are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) levels and phosphoinositide turnover.

Caption: Simplified signaling pathway of D2 receptor partial agonism.

Experimental Protocols

General Protocol for In Vitro Receptor Binding Assay:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound (this compound).

-

Incubate at a specific temperature for a defined period to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a molecule of significant interest due to its structural relationship to the dopamine stabilizer OSU-6162. While comprehensive experimental data for the parent compound is still emerging, the extensive research on its derivatives provides a strong foundation for predicting its physicochemical properties and biological activities. Further investigation into the synthesis and direct pharmacological characterization of this compound is warranted to fully elucidate its therapeutic potential and to inform the design of novel central nervous system agents. This guide serves as a valuable resource for researchers embarking on such studies.

References

An In-Depth Technical Guide to (3S)-3-(3-(methylsulfonyl)phenyl)piperidine: A Key Chiral Intermediate in Niraparib Synthesis

This technical guide provides a comprehensive overview of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine, a critical chiral intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

(3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a piperidine derivative with a stereocenter at the 3-position of the piperidine ring. Its chemical structure and properties are fundamental to its role as a specific building block in the synthesis of enantiomerically pure pharmaceuticals.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (3S)-3-(3-(methylsulfonyl)phenyl)piperidine |

| CAS Number (Free Base) | Not explicitly available in public databases; CID 10466781 in PubChem does not have an associated CAS number. |

| CAS Number (Racemate) | 160866-61-5 |

| CAS Number (Tartaric Acid Salt) | 504398-38-3[1] |

| Molecular Formula | C₁₂H₁₇NO₂S |

| PubChem CID | 10466781[2] |

| Synonyms | Despropyl (-)-OSU; Despropyl PNU 96391A (for the tartaric acid salt)[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 239.34 g/mol |

| Appearance | (Expected) Off-white to white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Experimental Protocols

The synthesis of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a multi-step process that requires careful control of stereochemistry. The primary synthetic strategies involve the construction of the 3-arylpiperidine core followed by chiral resolution.

Synthetic Pathway Overview

A common synthetic route starts from N-protected 3-piperidone. This precursor undergoes a Grignard reaction with a (3-(methylsulfonyl)phenyl)magnesium halide to form a tertiary alcohol. Subsequent dehydration and hydrogenation yield the racemic N-protected 3-(3-(methylsulfonyl)phenyl)piperidine. After deprotection, the racemate is resolved to obtain the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Grignard Reaction

-

To a solution of N-protected 3-piperidone in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a solution of (3-(methylsulfonyl)phenyl)magnesium bromide dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the consumption of the starting material is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected 3-hydroxy-3-(3-(methylsulfonyl)phenyl)piperidine.

Step 2: Dehydration and Hydrogenation

-

Dissolve the crude tertiary alcohol from the previous step in a suitable solvent (e.g., toluene, dichloromethane) and treat with a dehydrating agent (e.g., trifluoroacetic acid, sulfuric acid) at an appropriate temperature.

-

After completion of the dehydration, the resulting tetrahydropyridine intermediate is subjected to hydrogenation. This can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the filtrate to obtain the racemic N-protected this compound.

Step 3: Deprotection

-

The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is common.

-

After the reaction is complete, neutralize the mixture and extract the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the racemic this compound.

Experimental Protocol: Chiral Resolution

The resolution of the racemic mixture is typically achieved by diastereomeric salt formation using a chiral resolving agent.

-

Dissolve the racemic this compound in a suitable solvent (e.g., isopropanol, ethanol).

-

Add a solution of a chiral acid, such as L-tartaric acid, to the mixture.

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially crystallize due to lower solubility.

-

Collect the crystals by filtration and wash with a cold solvent.

-

To obtain the free base of the desired enantiomer, treat the diastereomeric salt with a base (e.g., sodium hydroxide) and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to yield the enantiomerically enriched (3S)-3-(3-(methylsulfonyl)phenyl)piperidine.

Role in Niraparib Synthesis and Signaling Pathway

(3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a crucial chiral building block in the total synthesis of Niraparib, a potent PARP inhibitor used in cancer therapy.

Niraparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted to double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death. This mechanism is known as synthetic lethality.

Analytical Data

The characterization of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine and its intermediates is crucial for ensuring purity and correct stereochemistry. The following table summarizes expected analytical data, though specific values may vary based on instrumentation and conditions.

Table 3: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm. Protons of the piperidine ring at approximately 1.5-3.5 ppm. A singlet for the methylsulfonyl group around 3.0 ppm. |

| ¹³C NMR | Aromatic carbons between 120-145 ppm. Piperidine carbons in the range of 25-60 ppm. The methylsulfonyl carbon around 44 ppm. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

| Chiral HPLC | Separation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (e.e.). |

Conclusion

(3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a fundamentally important chiral intermediate in the pharmaceutical industry, particularly for the synthesis of the anticancer drug Niraparib. Its stereospecific synthesis and purification are critical to the efficacy of the final active pharmaceutical ingredient. This guide provides a foundational understanding of its chemical properties, synthesis, and its role in the development of targeted cancer therapies. Further research and process optimization are ongoing to improve the efficiency and cost-effectiveness of its production.

References

An In-depth Technical Guide on the Mechanism of Action of 3-(3-(Methylsulfonyl)phenyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 3-(3-(methylsulfonyl)phenyl)piperidine derivatives, a class of compounds with potential therapeutic applications in neurological and psychiatric disorders. The primary focus of this document is the well-characterized representative of this class, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (also known as PNU-96391 or (-)-OSU6162 ). The core mechanism of action for these derivatives is identified as weak antagonism of the dopamine D2 receptor , leading to a modulatory or stabilizing effect on the central dopaminergic system. This guide synthesizes available data on their pharmacological activity, presents relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. The this compound moiety represents a specific pharmacophore that has been investigated for its potential to modulate dopaminergic neurotransmission. The lead compound from this series, PNU-96391, has been studied for its potential therapeutic effects in conditions such as Parkinson's disease and Huntington's disease, and has also been considered for the treatment of narcolepsy.[1][2][3]

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for this compound derivatives, particularly PNU-96391, is weak antagonism at the dopamine D2 receptor.[1][4] This interaction does not completely block the receptor but rather modulates its activity, leading to a functional stabilization of the dopaminergic system. This is distinct from the action of classical antipsychotics, which are typically potent D2 receptor antagonists. The "behavioral stabilizing" properties of PNU-96391 are attributed to this mode of action.[1]

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, this compound derivatives bind to the D2 receptor and prevent or reduce the binding of dopamine, thereby attenuating this inhibitory signaling cascade.

Quantitative Pharmacological Data

While the primary literature confirming specific binding affinities for PNU-96391 was not fully accessible in the conducted search, the description of it as a "weak" dopamine D2 receptor antagonist suggests that its affinity (Ki or IC50) is likely in the higher nanomolar to micromolar range.[1][4] For the purpose of illustrating how such data would be presented, a hypothetical data table is provided below. It is crucial to note that these values are for illustrative purposes and are not derived from experimental data found in the search results.

| Compound | Target | Assay Type | Radioligand | Ki (nM) | IC50 (nM) |

| PNU-96391 | Dopamine D2 Receptor | Binding Affinity | [3H]Spiperone | Data not available | Data not available |

| PNU-96391 | Dopamine Transporter (DAT) | Binding Affinity | [3H]WIN 35,428 | Data not available | Data not available |

| PNU-96391 | Norepinephrine Transporter (NET) | Binding Affinity | [3H]Nisoxetine | Data not available | Data not available |

| PNU-96391 | Serotonin Transporter (SERT) | Binding Affinity | [3H]Paroxetine | Data not available | Data not available |

| PNU-96391 | Histamine H3 Receptor | Binding Affinity | [3H]-R-α-methylhistamine | Data not available | Data not available |

Potential Secondary Mechanisms of Action

Given the therapeutic interest in these compounds for narcolepsy, a condition often treated with wake-promoting agents that modulate monoamine transporters or histamine receptors, it is plausible that this compound derivatives possess secondary pharmacological activities.

Monoamine Transporter Inhibition

Many wake-promoting agents function by inhibiting the reuptake of dopamine (DAT) and norepinephrine (NET). While direct evidence for PNU-96391 is lacking from the search results, this remains a key area for investigation to fully elucidate its pharmacological profile.

Histamine H3 Receptor Antagonism

Antagonism of the histamine H3 receptor is another established mechanism for promoting wakefulness. Further studies would be required to determine if this compound derivatives interact with this target.

Experimental Protocols

Detailed experimental protocols for the assays relevant to the proposed mechanisms of action are provided below. These are generalized protocols based on standard practices in the field, as the specific protocols for PNU-96391 were not available in the searched literature.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

6.1.1 Materials

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone (a D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: 10 µM Haloperidol.

-

Test Compounds: this compound derivatives.

-

Instrumentation: Scintillation counter, filtration apparatus.

6.1.2 Procedure

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, radioligand (final concentration ~0.2 nM), and either test compound, vehicle, or non-specific binding control.

-

Initiate the binding reaction by adding the receptor membrane preparation (20-40 µg of protein per well).

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on the dopamine and norepinephrine transporters.

6.2.1 Materials

-

Cell Lines: HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Substrates: [3H]Dopamine and [3H]Norepinephrine.

-

Assay Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Non-specific Uptake Control: 10 µM Benztropine (for DAT) or 10 µM Desipramine (for NET).

-

Test Compounds: this compound derivatives.

-

Instrumentation: Scintillation counter, filtration apparatus.

6.2.2 Procedure

-

Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound or control for 10-20 minutes.

-

Add the radiolabeled substrate and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 for the inhibition of substrate uptake.

Structure-Activity Relationships (SAR)

The systematic exploration of the structure-activity relationships for this compound derivatives is not extensively detailed in the public domain literature found. However, based on general principles of medicinal chemistry for CNS-targeting compounds, the following can be inferred:

-

Piperidine Ring: Serves as a key scaffold for orienting the phenyl and N-alkyl substituents.

-

Methylsulfonylphenyl Group: The electronic and steric properties of this group are likely crucial for binding to the target receptor. The meta-substitution pattern is a key feature.

-

N-Alkyl Substituent: The nature of the substituent on the piperidine nitrogen can significantly influence potency, selectivity, and pharmacokinetic properties. For PNU-96391, this is a propyl group.

Conclusion

The available evidence strongly indicates that this compound derivatives, represented by PNU-96391, exert their primary pharmacological effect through weak antagonism of the dopamine D2 receptor, leading to a stabilization of dopaminergic neurotransmission. While their potential as wake-promoting agents suggests possible interactions with monoamine transporters or histamine H3 receptors, further research is required to fully characterize their pharmacological profile at these and other CNS targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this promising class of compounds.

References

- 1. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylsulfonyl Piperidine Compounds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsulfonyl piperidine derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. Key biological activities, including 5-HT2A receptor antagonism and inhibition of crucial enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), are discussed in detail. This document summarizes quantitative biological data, provides comprehensive experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The piperidine ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its combination with a phenylsulfonyl group gives rise to a class of compounds with diverse pharmacological properties. Phenylsulfonyl piperidine derivatives have demonstrated significant potential in targeting various physiological pathways, including those involved in central nervous system disorders and inflammatory processes.[3][4][5] This guide aims to be a comprehensive resource for researchers engaged in the exploration and development of phenylsulfonyl piperidine-based therapeutics.

Synthesis of Phenylsulfonyl Piperidine Compounds

A general synthetic route to a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been described, which serves as a representative example of how this class of compounds can be synthesized.[3][4]

The synthesis typically involves a two-step process:

-

Formation of the Parent Sulfonamide: The initial step involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine in an aqueous medium under controlled pH conditions (pH 9.0) to yield the parent compound, N-(piperidin-1-yl)benzenesulfonamide.[3][4]

-

N-Substitution: The parent sulfonamide is then reacted with various N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF). This step introduces diverse substituents, allowing for the exploration of structure-activity relationships.[3][4]

A generalized workflow for this synthesis is depicted below.

Caption: General synthetic workflow for N-substituted phenylsulfonyl piperidine acetamide derivatives.

Biological Activities and Quantitative Data

Phenylsulfonyl piperidine compounds have been reported to exhibit a range of biological activities. The following tables summarize the quantitative data for some of these activities.

Table 1: 5-HT2A Receptor Antagonist Activity

| Compound | Target | Ki (nM) | Bioavailability (%) | Reference |

| 4-Cyano-phenylsulfonyl derivative (26) | h5-HT2A | 15 | 23 | [3][6][7] |

| 4-Carboxamidophenylsulfonyl derivative (31) | h5-HT2A | - | - | [3][6][7] |

| N-phenacyl derivative (35) | h5-HT2A | 15 | - | [3][6][7] |

h5-HT2A: human 5-HT2A receptor

Table 2: Cholinesterase and Lipoxygenase Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-(2-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a) | AChE | 8.32 ± 0.12 | [4][5] |

| BChE | 1.23 ± 0.03 | [4][5] | |

| LOX | - (inactive) | [4][5] | |

| N-(3-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7b) | AChE | 12.34 ± 0.21 | [4][5] |

| BChE | 2.12 ± 0.04 | [4][5] | |

| LOX | 45.3 ± 0.11 | [4][5] | |

| N-(4-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7c) | AChE | 10.21 ± 0.15 | [4][5] |

| BChE | 1.54 ± 0.01 | [4][5] | |

| LOX | - (inactive) | [4][5] | |

| N-(2-methylphenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7d) | AChE | 9.12 ± 0.23 | [4][5] |

| BChE | 1.34 ± 0.02 | [4][5] | |

| LOX | - (inactive) | [4][5] | |

| N-(3-methylphenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7e) | AChE | 11.23 ± 0.18 | [4][5] |

| BChE | 1.87 ± 0.05 | [4][5] | |

| LOX | 51.2 ± 0.15 | [4][5] |

AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase, LOX: Lipoxygenase

Signaling Pathways

5-HT2A Receptor Signaling

Phenylsulfonyl piperidine derivatives have been identified as potent antagonists of the 5-HT2A receptor.[3][6][7] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5][8] By acting as antagonists, phenylsulfonyl piperidine compounds block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this signaling cascade.

References

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of 3-(3-(methylsulfonyl)phenyl)piperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive in vitro pharmacological profile of the compound 3-(3-(methylsulfonyl)phenyl)piperidine. However, a thorough search of the public scientific literature and databases did not yield specific quantitative data on the binding affinities (Kᵢ, IC₅₀) or functional activities (EC₅₀, Eₘₐₓ) of this particular molecule. The available information primarily focuses on its N-substituted analogue, OSU-6162 (the (S)-enantiomer of 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine), a compound characterized as a dopamine stabilizer with modest affinity for the dopamine D2 receptor. This guide will therefore summarize the known information on closely related analogues to provide a contextual understanding and will present standardized, detailed experimental protocols for key in vitro assays that would be necessary to fully characterize the pharmacological profile of this compound.

Introduction

This compound is a synthetic molecule featuring a piperidine ring linked to a phenyl ring bearing a methylsulfonyl group. The piperidine scaffold is a common motif in many centrally active pharmaceuticals. The electronic and steric properties of the methylsulfonylphenyl substituent suggest potential interactions with various biogenic amine receptors and transporters. To fully elucidate its therapeutic potential and mechanism of action, a comprehensive in vitro pharmacological profiling is essential. This involves determining its binding affinity and functional activity at a range of relevant biological targets.

Putative Pharmacological Profile Based on Structural Analogues

While direct data for this compound is unavailable, data for its N-propylated (S)-enantiomer, OSU-6162, can offer some insights. OSU-6162 has been reported to have a binding affinity (Kᵢ) of 447 nM for the dopamine D₂ receptor.[1] Compounds of this class are often investigated for their effects on central nervous system (CNS) targets. A full in vitro profile would typically involve screening against a panel of receptors and transporters, including:

-

Dopamine Receptors (D₁, D₂, D₃, D₄, D₅)

-

Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇)

-

Adrenergic Receptors (e.g., α₁, α₂, β₁, β₂, β₃)

-

Opioid Receptors (μ, δ, κ)

-

Sigma Receptors (σ₁, σ₂)

-

Monoamine Transporters (DAT, NET, SERT)

Without experimental data, the specific activities and selectivities of this compound at these targets remain undetermined.

Data Presentation (Hypothetical)

To illustrate how the in vitro pharmacological data for this compound would be presented, the following tables provide a template structure. Note: The values in these tables are for illustrative purposes only and do not represent actual experimental data for the compound.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound

| Target | Kᵢ (nM) |

| Dopamine Receptors | |

| D₂ | Data Not Available |

| D₃ | Data Not Available |

| Serotonin Receptors | |

| 5-HT₁ₐ | Data Not Available |

| 5-HT₂ₐ | Data Not Available |

| Adrenergic Receptors | |

| α₁ₐ | Data Not Available |

| α₂ₐ | Data Not Available |

| Opioid Receptors | |

| μ | Data Not Available |

| κ | Data Not Available |

| δ | Data Not Available |

| Sigma Receptors | |

| σ₁ | Data Not Available |

| σ₂ | Data Not Available |

Table 2: Monoamine Transporter Inhibition (IC₅₀, nM) of this compound

| Transporter | IC₅₀ (nM) |

| Dopamine Transporter (DAT) | Data Not Available |

| Norepinephrine Transporter (NET) | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available |

Table 3: Functional Activity (EC₅₀/IC₅₀, nM and Eₘₐₓ/Iₘₐₓ, %) of this compound

| Target | Assay Type | EC₅₀/IC₅₀ (nM) | Eₘₐₓ/Iₘₐₓ (%) |

| D₂ Receptor | cAMP Assay (Antagonist Mode) | Data Not Available | Data Not Available |

| 5-HT₁ₐ Receptor | cAMP Assay (Agonist Mode) | Data Not Available | Data Not Available |

Detailed Experimental Protocols

The following are detailed, standardized protocols for key in vitro pharmacological assays that would be used to determine the binding and functional profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and a range of concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand.

-

The reaction is incubated to equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of the test compound at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

General Protocol for Gᵢ-coupled Receptors (e.g., D₂ Receptor):

-

Cell Culture:

-

Cells stably expressing the Gᵢ-coupled receptor of interest are plated in a 96-well plate and grown to confluence.

-

-

Assay Procedure (Antagonist Mode):

-

The cells are pre-incubated with a range of concentrations of the test compound.

-

A fixed concentration of a known agonist for the receptor is added to stimulate the Gᵢ pathway, which inhibits adenylyl cyclase.

-

Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

The cells are incubated to allow for cAMP production.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

-

Data Analysis:

-

The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured.

-

The IC₅₀ value (the concentration of the antagonist that produces 50% of the maximal reversal) is determined by non-linear regression.

-

The maximal inhibition (Iₘₐₓ) is also determined.

-

Visualizations

The following diagrams illustrate the general workflow of the described experimental protocols and a hypothetical signaling pathway.

Conclusion

While the specific in vitro pharmacological profile of this compound is not currently available in the public domain, the provided experimental protocols and data presentation templates offer a clear framework for its comprehensive characterization. Based on the activity of its N-propylated analogue, OSU-6162, it is reasonable to hypothesize that this compound may interact with the dopamine D₂ receptor, though its affinity and functional effects require experimental validation. A thorough screening against a panel of CNS targets is necessary to elucidate its full pharmacological profile, including its potency, selectivity, and mechanism of action. Such data is critical for any future drug development efforts involving this compound.

References

An In-depth Technical Guide to the Evaluation of 3-(3-(methylsulfonyl)phenyl)piperidine as a Potential Sigma-1 Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders due to its role as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER). Agonism of the S1R can modulate intracellular calcium signaling, mitigate ER stress, and promote neuronal survival, making it an attractive mechanism for drug development. This technical guide outlines a comprehensive framework for the evaluation of a novel compound, 3-(3-(methylsulfonyl)phenyl)piperidine, as a candidate S1R agonist. While specific data for this compound is not currently in the public domain, this document provides a detailed roadmap of the requisite experimental protocols, from initial binding affinity determination to functional characterization and in vivo assessment. The methodologies described herein are based on established best practices in the field of sigma-1 receptor pharmacology and are intended to guide researchers in the systematic evaluation of this and other potential S1R ligands.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor is a unique transmembrane protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1] Unlike conventional G protein-coupled or ionotropic receptors, the S1R functions as a molecular chaperone, interacting with a variety of client proteins to modulate their activity.[2] Under basal conditions, the S1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist, the S1R dissociates from BiP and can translocate to other cellular compartments to interact with its client proteins, which include ion channels, kinases, and other receptors.[3] This intricate mechanism of action underlies the S1R's role in a multitude of cellular processes, including neuronal plasticity, calcium homeostasis, and cellular stress responses.

Preclinical Evaluation Workflow for a Candidate S1R Agonist

The preclinical evaluation of a candidate S1R agonist, such as this compound, follows a structured progression from in vitro characterization to in vivo validation. A typical workflow is illustrated in the diagram below.

In Vitro Characterization

Sigma-1 Receptor Binding Affinity

The initial step in characterizing a candidate compound is to determine its binding affinity for the S1R. This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Binding Affinity Data for this compound

| Parameter | Value |

| Radioligand | --INVALID-LINK---Pentazocine |

| Tissue Source | Guinea Pig Brain Homogenate |

| Kᵢ (nM) | 15.2 ± 2.5 |

| Hill Slope | 0.98 ± 0.05 |

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Conditions: In a 96-well plate, combine the membrane homogenate (100-200 µg protein), --INVALID-LINK---pentazocine (final concentration ~1-2 nM), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at 37°C for 120 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Agonist Activity

Demonstrating that a compound not only binds to the S1R but also activates it is crucial. Bioluminescence Resonance Energy Transfer (BRET) assays are a modern and effective method to assess the functional activity of S1R ligands by measuring their ability to induce conformational changes in the receptor or its interaction with partner proteins.

Table 2: Hypothetical Functional Agonist Data for this compound

| Assay Type | Parameter | Value |

| BRET Assay (S1R-BiP Dissociation) | EC₅₀ (nM) | 85.7 ± 9.3 |

| Eₘₐₓ (%) | 92 ± 5 |

-

Cell Culture and Transfection: Culture HEK293 cells and co-transfect with plasmids encoding for S1R fused to a Renilla luciferase (Rluc) donor and BiP fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom microplate.

-

Compound Treatment: Add varying concentrations of the test compound to the wells.

-

BRET Measurement: Add the Rluc substrate, coelenterazine h, to each well. Measure the luminescence at both the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates dissociation of the S1R-BiP complex, characteristic of agonist activity. Plot the BRET ratio against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Sigma-1 Receptor Signaling Pathway

The agonism of the sigma-1 receptor initiates a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway activated by an S1R agonist.

In Vivo Evaluation

Following successful in vitro characterization, the candidate compound should be evaluated in animal models to assess its pharmacokinetic properties and in vivo efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 3: Hypothetical Pharmacokinetic Parameters for this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T₁/₂ (h) | 2.5 | 4.1 |

| Cₘₐₓ (ng/mL) | 580 | 210 |

| Tₘₐₓ (h) | - | 1.0 |

| AUC₀-∞ (ng·h/mL) | 1250 | 980 |

| Bioavailability (%) | - | 78 |

-

Animal Dosing: Administer the test compound to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

In Vivo Efficacy in a Disease Model

The therapeutic potential of an S1R agonist can be evaluated in various animal models of neurological and psychiatric disorders. For instance, a model of neurodegeneration can be used to assess the neuroprotective effects of the compound.

Table 4: Hypothetical Efficacy of this compound in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

| Treatment Group | Onset of Motor Deficits (days) | Survival (days) |

| Vehicle | 95 ± 4 | 120 ± 5 |

| Compound (10 mg/kg/day) | 108 ± 5 | 135 ± 6 |

| *p < 0.05 vs. Vehicle |

-

Animal Model: Use transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of ALS.

-

Treatment: Begin daily administration of the test compound or vehicle at a presymptomatic age (e.g., 60 days).

-

Behavioral Assessment: Monitor the onset and progression of motor deficits using tests such as the rotarod and grip strength analysis.

-

Survival Analysis: Record the lifespan of the animals in each treatment group.

-

Histological Analysis: At the study endpoint, collect spinal cord tissue for immunohistochemical analysis of motor neuron survival and glial activation.

-

Data Analysis: Use appropriate statistical tests (e.g., t-test, survival analysis) to compare the outcomes between the treatment and vehicle groups.

Conclusion

The systematic evaluation of a candidate molecule like this compound for sigma-1 receptor agonism requires a multi-faceted approach, integrating in vitro and in vivo methodologies. The protocols and frameworks outlined in this technical guide provide a robust pathway for characterizing the binding affinity, functional activity, and therapeutic potential of novel S1R ligands. While the specific data for the title compound remains to be elucidated, the application of these established techniques will be instrumental in determining its viability as a clinical candidate for the treatment of CNS disorders.

References

- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Methylsulfonylphenyl Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Parkinson's and Huntington's disease present a significant challenge to modern medicine, with current therapies primarily addressing symptoms rather than the underlying neuronal loss. The methylsulfonylphenyl piperidine class of compounds has emerged as a promising area of research for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective properties of these compounds, with a focus on the well-characterized agent (S)-(-)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, also known as OSU-6162 or PNU-96391. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanisms of action.

Data Presentation: In Vitro Neuroprotective Effects

The following table summarizes the quantitative data on the neuroprotective effects of OSU-6162 from in vitro studies. These studies highlight the compound's ability to mitigate neuronal damage induced by various toxins.

| In Vitro Model | Toxin | Outcome Measured | Compound | Concentration | Result |

| Striatal Neurons (Q111) | - | Mitochondrial Activity | OSU-6162 | 3-150 µM | Dose-dependent increase |

| Striatal Neurons (Q111) | - | Cell Death | OSU-6162 | 3-150 µM | Dose-dependent reduction |

| Striatal Neurons (Q111) | Hydrogen Peroxide (H₂O₂) | Cell Viability | OSU-6162 | Not specified | Partial prevention of toxicity |

| Striatal Neurons (Q111) | Rotenone | Cell Viability | OSU-6162 | Not specified | Partial prevention of toxicity |

| Striatal Neurons (Q111) | 3-Nitropropionic Acid (3NP) | Cell Viability | OSU-6162 | Not specified | Partial prevention of toxicity |

Mechanism of Action: A Dopamine Stabilizer with Neuroprotective Signaling

OSU-6162 is characterized as a dopamine stabilizer, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors.[1] This dual action is believed to contribute to its unique pharmacological profile, which includes normalizing abnormal dopamine neurotransmission.[2] The neuroprotective effects of OSU-6162 appear to be mediated through several intracellular signaling pathways.

In striatal neurons with polyglutamine expansions, a model for Huntington's disease, OSU-6162 has been shown to increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2, while decreasing the pro-apoptotic protein Bax.[2] This shift in the Bcl2/Bax ratio is a key indicator of reduced apoptosis. Furthermore, OSU-6162 was found to decrease the ratio of phosphorylated ERK to total ERK (p-ERK/ERK), suggesting a modulation of the MAPK/ERK signaling pathway.[2]

The proposed neuroprotective signaling pathway of OSU-6162 is illustrated in the following diagram:

Caption: Proposed signaling cascade for OSU-6162 neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective properties of methylsulfonylphenyl piperidines.

In Vitro Neuroprotection Assay in Striatal Neurons

This protocol is based on the study investigating the neuroprotective effects of OSU-6162 on striatal neurons with expanded polyglutamine chains (Q111), a model for Huntington's disease.[2]

-

Cell Culture: Striatal neurons with normal (Q7) and expanded (Q111) polyglutamine chains in the huntingtin protein are cultured.

-

Compound Treatment: OSU-6162 is applied to the cell cultures at various concentrations (e.g., 3-150 µM).

-

Toxin Challenge: To induce neurotoxicity, cells are exposed to neurotoxins such as hydrogen peroxide (H₂O₂), rotenone, or 3-nitropropionic acid (3NP) in the presence or absence of OSU-6162.

-

Assessment of Mitochondrial Activity and Cell Death:

-

Mitochondrial Activity: Assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of mitochondria.

-

Cell Death: Quantified by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates loss of cell membrane integrity. Necrosis and apoptosis can be further distinguished using specific assays (e.g., Annexin V/Propidium Iodide staining and flow cytometry).

-

-

Molecular Analysis:

-

BDNF Levels: Intracellular levels of Brain-Derived Neurotrophic Factor are measured using techniques like ELISA.

-

Apoptotic Markers: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is determined by Western blotting.

-

Signaling Proteins: The phosphorylation status of proteins like ERK is assessed by Western blotting to determine the p-ERK/ERK ratio.

-

The workflow for this in vitro assessment is depicted below:

Caption: Workflow for in vitro neuroprotection studies.

In Vivo Assessment in a Parkinson's Disease Model

The following protocol is a generalized representation of studies evaluating OSU-6162 in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, primarily focusing on its effects on levodopa-induced dyskinesia.[3][4]

-

Animal Model Creation: A unilateral lesion of the medial forebrain bundle is created in rats (e.g., female Sprague Dawley) by stereotaxic injection of 6-hydroxydopamine (6-OHDA), leading to the degeneration of dopaminergic neurons on one side of the brain.

-

Induction of Dyskinesia: Animals are treated daily with levodopa/benserazide to induce dyskinetic behaviors (abnormal involuntary movements).

-

Compound Administration: Dyskinetic rats receive either OSU-6162 (e.g., 30 mg/kg) or a saline control prior to their levodopa/benserazide dose.

-

Behavioral Assessment:

-

Abnormal Involuntary Movements (AIMs): Rats are observed and scored for the severity of dyskinetic movements.

-

Motor Function: Tests such as the stepping test and cylinder test are used to assess forelimb akinesia and motor asymmetry to ensure the anti-parkinsonian effect of levodopa is not compromised by the co-administration of OSU-6162.

-

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., striatum) can be performed to confirm the extent of the dopaminergic lesion by measuring dopamine levels.

A logical diagram illustrating the relationship between the experimental components is as follows:

Caption: Logical flow of in vivo Parkinson's disease model experiments.

Conclusion

Methylsulfonylphenyl piperidines, exemplified by OSU-6162, represent a promising class of compounds for the development of neuroprotective therapies. Their unique mechanism as dopamine stabilizers, coupled with their ability to modulate key intracellular signaling pathways involved in neuronal survival, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the quest for effective treatments for neurodegenerative diseases. Future studies should aim to further elucidate the specific molecular targets and signaling cascades involved, and to expand the evaluation of these compounds in a wider range of neurodegenerative models.

References

- 1. OSU-6162 - Wikipedia [en.wikipedia.org]

- 2. The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine stabilizer (-)-OSU6162 attenuates levodopa-induced dyskinesia in the unilateral 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 3-Phenylpiperidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenylpiperidine analogues, a class of compounds with significant therapeutic potential due to their interactions with key neurological targets. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Core Structure and Therapeutic Targets

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive agents.[1] These compounds primarily exert their effects by modulating the function of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and various opioid receptors.[2][3] The versatility of this scaffold allows for fine-tuning of affinity and selectivity towards these targets through targeted chemical modifications.

Structure-Activity Relationship at Monoamine Transporters

The affinity and selectivity of 3-phenylpiperidine analogues for DAT, SERT, and NET are highly sensitive to substitutions on both the phenyl and piperidine rings.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring significantly impact binding affinity and selectivity. Electron-withdrawing groups, for instance, can enhance affinity for DAT. Conversely, the nature and position of substituents can shift the selectivity profile towards SERT or NET.

Substitutions on the Piperidine Nitrogen

The substituent on the piperidine nitrogen plays a crucial role in determining the potency and efficacy of these analogues. The length and nature of the N-substituent can dramatically alter the interaction with the transporter binding pocket.

Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. Enantiomers often exhibit significant differences in their affinity and selectivity for the monoamine transporters.

Table 1: Quantitative SAR Data of 3-Phenylpiperidine Analogues at Monoamine Transporters

| Compound ID | Phenyl Ring Substitution | Piperidine N-Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (DAT/SERT) | Reference |

| Analog 1 | H | -CH3 | 15 | 250 | 80 | 16.7 | Fictional Data |

| Analog 2 | 4-F | -CH3 | 8 | 300 | 65 | 37.5 | Fictional Data |

| Analog 3 | H | -CH2CH2Ph | 5 | 150 | 40 | 30 | Fictional Data |

| Analog 4 | 4-Cl | -CH2CH2Ph | 3 | 180 | 35 | 60 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for precise experimental details.

Structure-Activity Relationship at Opioid Receptors

Certain 3-phenylpiperidine analogues also exhibit significant affinity for opioid receptors, acting as agonists, partial agonists, or antagonists. The SAR for opioid receptor activity often differs from that observed for monoamine transporters.

Table 2: Quantitative SAR Data of 3-Phenylpiperidine Analogues at Opioid Receptors

| Compound ID | Phenyl Ring Substitution | Piperidine N-Substitution | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Functional Activity (µ) | Reference |

| Analog 5 | 3-OH | -CH3 | 1.2 | 50 | 120 | Agonist | [1] |

| Analog 6 | 3-OH, 4-CH3 | -CH3 | 29.3 | 681 | 134 | Antagonist | [3] |

| Analog 7 | H | -CH2CH2-c-propyl | 0.5 | 25 | 80 | Partial Agonist | Fictional Data |

| Analog 8 | 3-OH | -CH2-cyclobutyl | 0.8 | 30 | 95 | Agonist | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for precise experimental details.

Key Experimental Protocols

Accurate characterization of 3-phenylpiperidine analogues requires robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a test compound for DAT by competing with a radiolabeled ligand.

Materials:

-

Rat striatal tissue or cells expressing human DAT (hDAT).

-

Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand).

-

Non-specific binding control: 10 µM GBR 12909 or cocaine.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in assay buffer.[4]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of test compound at various concentrations.

-

-

Add 50 µL of radioligand solution to all wells.

-

Add 100 µL of the membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.[5]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[4]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[4]

Functional Dopamine Uptake Assay

This assay measures the potency of a test compound to inhibit the uptake of dopamine into cells.

Materials:

-

HEK293 cells stably expressing hDAT (HEK-hDAT).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose.

-

Radiolabeled substrate: [³H]Dopamine.

-

Lysis Buffer: 1% SDS.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate HEK-hDAT cells in a 96-well plate and grow to confluence.

-

Assay:

-

Incubation: Incubate for 5-10 minutes at 37°C.[7]

-

Termination: Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.[6]

-

Lysis and Counting: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.[6]

-

Data Analysis: Calculate the percentage inhibition of specific dopamine uptake and determine the IC₅₀ value using non-linear regression.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal following drug administration.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12).

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection (HPLC-ED).

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[8]

-

Microdialysis: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

-

Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[8]

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Post-dosing Collection: Continue collecting dialysate samples for several hours.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[8]

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the pre-drug baseline.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The primary mechanism of action for many 3-phenylpiperidine analogues is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission is central to their therapeutic and psychoactive effects.[2][9]

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

In Vivo Microdialysis Experimental Workflow

The diagram below outlines the major stages of an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter levels.

Conclusion

The 3-phenylpiperidine scaffold represents a versatile platform for the development of novel therapeutics targeting monoamine transporters and opioid receptors. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo pharmacological profiling, is essential for the rational design of analogues with desired potency, selectivity, and functional activity. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of 3-(3-(Methylsulfonyl)phenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3-(methylsulfonyl)phenyl)piperidine, a key heterocyclic amine scaffold. Due to its structural relevance to pharmacologically active agents, a thorough understanding of its characteristics is crucial for applications in medicinal chemistry and drug development. This document compiles available data on its chemical and physical properties, details standard experimental protocols for their determination, and explores the biological context of its derivatives.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a phenyl group at the 3-position, which is itself substituted with a methylsulfonyl group at its meta-position. The presence of the basic piperidine nitrogen and the polar sulfonyl group imparts distinct physicochemical properties to the molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.33 g/mol |

| Canonical SMILES | CS(=O)(=O)c1cccc(c1)C2CCCNC2 |

| InChI Key | KMVLMAUQHRUFDO-UHFFFAOYSA-N |

| CAS Registry Number | 160777-45-7 ((3S)-enantiomer)[1] |

Physicochemical Properties

Table 2: Summary of Physicochemical Data

| Property | Value | Data Type |

| Melting Point | >200 °C (decomposition for tartaric acid salt)[2] | Experimental (for salt) |

| Boiling Point | Not available | - |

| Aqueous Solubility | pH-dependent (improved under acidic conditions for tartaric acid salt)[2] | Qualitative (for salt) |

| pKa | Not available | - |

| LogP (XLogP3) | 1.2[2] | Predicted |

The tartaric acid salt of (3S)-3-(3-methanesulfonyl-phenyl)-piperidine shows moderate solubility in polar aprotic solvents like DMSO and methanol, with limited solubility in nonpolar solvents.[2] Its aqueous solubility is noted to be pH-dependent, a characteristic feature for amines, with enhanced dissolution in acidic conditions due to the protonation of the piperidine nitrogen.[2]

Biological Activity and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, its N-propylated analog, OSU-6162 (PNU-96391) , has been a subject of significant research. OSU-6162 is recognized as a dopamine stabilizer, exhibiting partial agonism at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual activity suggests its potential in treating neuropsychiatric disorders.[3][4]

Dopamine D2 Receptor Signaling Pathway

OSU-6162 acts as a low-intrinsic activity partial agonist at the dopamine D2 receptor.[3][5] In states of low dopaminergic tone, it can exhibit a modest stimulatory effect. Conversely, in the presence of high dopamine levels, it acts as an antagonist, thereby stabilizing dopaminergic neurotransmission.[6][7] This mechanism is thought to be beneficial in conditions like Parkinson's disease and schizophrenia.[3][4]

Serotonin 5-HT2A Receptor Signaling Pathway

OSU-6162 also demonstrates medium intrinsic activity as a partial agonist at the 5-HT2A receptor.[3] The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[8] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid using a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), watch glass, spatula.

-

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, crush any crystals using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample on a watch glass. A small amount of sample should enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Aqueous Solubility Determination (HPLC Method)

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

-

Materials: Test compound, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), organic solvent (e.g., DMSO), HPLC system with UV detector, appropriate HPLC column, vials, shaker.

-

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

-

Ensure that undissolved solid remains.

-

Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the test compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample filtrate into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.

-

-

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid or base.

-

Apparatus: pH meter with a suitable electrode, burette, stirrer, beaker, standardized solutions of HCl and NaOH (e.g., 0.1 M).

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of the test compound in a known volume of purified water (or a water/co-solvent mixture if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

For a basic compound, titrate with a standardized solution of HCl. For an acidic compound, titrate with a standardized solution of NaOH.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

LogP Determination (Shake-Flask Method)

This classic method determines the partition coefficient of a compound between n-octanol and water.

-

Materials: Test compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnel or vials, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

-

Procedure:

-

Phase Preparation: Mix equal volumes of n-octanol and water and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.

-

Partitioning:

-